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Compound of Interest

Compound Name: Tyr-Ala

Cat. No.: B1276564 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

structural differences between small bioactive peptides is paramount for rational drug design

and molecular modeling. This guide provides a detailed structural comparison of the dipeptide

Tyrosyl-Alanine (Tyr-Ala) and its analogs, supported by experimental data and methodologies.

This comparative analysis delves into the subtle yet significant variations in the three-

dimensional architecture of Tyr-Ala and its related dipeptides. The spatial arrangement of

amino acid residues, governed by bond lengths, bond angles, and torsional angles, dictates the

molecule's ability to interact with biological targets, thereby influencing its efficacy and

specificity.

Quantitative Structural Data
Obtaining complete, experimentally determined crystal structures for small, flexible dipeptides

such as Tyr-Ala in their isolated form is challenging. Consequently, a comprehensive

experimental dataset of bond lengths and angles for the entire molecule is not readily available

in public databases. However, we can compile available experimental data, such as ¹H NMR

chemical shifts which are sensitive to the local electronic environment and conformation, and

supplement this with established geometries for the peptide backbone.

The following table summarizes the reported ¹H NMR spectral data for Tyr-Ala. This data

provides insight into the chemical environment of the protons within the molecule in an

aqueous solution, offering clues to its solution-state conformation. For comparison, typical bond
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lengths and angles for the peptide backbone, derived from numerous crystallographic studies

of peptides and proteins, are also provided.

Table 1: Structural Parameters of Tyr-Ala and Standard Peptide Geometry
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Parameter
Tyr-Ala ¹H NMR (δ,
ppm in D₂O)[1]

Ala-Tyr ¹H NMR (δ,
ppm in D₂O)

Typical Peptide
Bond Geometry

Tyrosine Residue

α-CH 3.85 (t) 4.45 (q)

β-CH₂ 2.85 (dd), 3.05 (dd) 2.95 (dd), 3.15 (dd)

Aromatic CH (ortho to

OH)
7.05 (d) 7.10 (d)

Aromatic CH (meta to

OH)
6.75 (d) 6.80 (d)

Alanine Residue

α-CH 4.15 (q) 3.75 (t)

β-CH₃ 1.30 (d) 1.45 (d)

Peptide Backbone

Cα-C Bond Length - - ~1.53 Å

C-N (Peptide Bond)

Length
- - ~1.33 Å

N-Cα Bond Length - - ~1.45 Å

Cα-C-N Bond Angle - - ~116°

C-N-Cα Bond Angle - - ~122°

N-Cα-C Bond Angle - - ~111°

Torsional Angles

ω (Peptide Bond) - - ~180° (trans)

φ (N-Cα) - - Varies

ψ (Cα-C) - - Varies
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Note: 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'dd' a doublet of doublets. Data for Ala-

Tyr is inferred from typical chemical shift ranges and is for illustrative comparison.

Experimental Protocols
The determination of the three-dimensional structure of peptides like Tyr-Ala and its analogs at

atomic resolution is primarily achieved through two powerful techniques: X-ray Crystallography

and Nuclear Magnetic Resonance (NMR) Spectroscopy.

X-ray Crystallography
X-ray crystallography provides a static picture of the molecule in its crystalline state. The

protocol involves the following key steps:

Crystallization: The first and often most challenging step is to grow well-ordered single

crystals of the dipeptide. This is typically achieved by slowly evaporating a saturated solution

of the peptide. Various solvents and precipitants are screened to find the optimal conditions

for crystal growth. The purity of the peptide is crucial for obtaining high-quality crystals

suitable for diffraction.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of

spots that is recorded on a detector. The crystal is rotated to collect a complete dataset of

diffraction intensities.

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron

density map of the molecule. From this map, the positions of the individual atoms are

determined. This initial model is then refined against the experimental data to produce a

final, highly accurate three-dimensional structure. This process yields precise bond lengths,

bond angles, and the overall conformation of the molecule in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of molecules in

solution, which can be more representative of their physiological state.
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Sample Preparation: A small amount of the purified dipeptide is dissolved in a deuterated

solvent (e.g., D₂O or DMSO-d₆). The concentration is typically in the millimolar range.

Data Acquisition: A series of NMR experiments are performed.

1D ¹H NMR: This basic experiment provides information about the chemical environment

of each proton in the molecule. The chemical shift of a proton is sensitive to its local

structure.

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled

to each other through chemical bonds, typically within the same amino acid residue.

2D Total Correlation Spectroscopy (TOCSY): This provides correlations between all

protons within a spin system (i.e., within a single amino acid residue).

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is a crucial experiment for

structure determination. It identifies protons that are close to each other in space (typically

< 5 Å), even if they are far apart in the primary sequence. The intensity of a NOESY cross-

peak is proportional to the inverse sixth power of the distance between the two protons.

Structure Calculation: The distance restraints obtained from the NOESY experiment, along

with dihedral angle restraints derived from coupling constants (using the Karplus equation),

are used as input for computational algorithms to calculate a family of structures consistent

with the experimental data. The resulting ensemble of structures represents the

conformational flexibility of the dipeptide in solution.

Visualizing Molecular Architecture and Interactions
To better understand the fundamental structure of Tyr-Ala and its potential biological

interactions, the following diagrams, generated using the DOT language, illustrate the general

dipeptide structure and a simplified model of peptide-receptor interaction.
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General structure of a dipeptide highlighting the peptide bond and torsional angles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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